molecular formula C19H19N5O3 B2940533 4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one CAS No. 797766-21-3

4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2940533
CAS No.: 797766-21-3
M. Wt: 365.393
InChI Key: OISBSMFXCNBSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS 797766-21-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a phthalazin-1(2H)-one core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The structure is substituted with a 3-nitro-4-(4-methylpiperazin-1-yl)phenyl group at the 4-position, a common pharmacophore in designed bioactive molecules. The phthalazinone core is a significant structure in drug discovery, with numerous derivatives reported to possess anticancer activity. Several 4-substituted phthalazinones are recognized as antitumor agents, often acting through mechanisms such as poly ADP ribose polymerase (PARP) inhibition . Furthermore, the arylpiperazine moiety incorporated into its structure is a classic feature in compounds developed for receptor-binding studies, indicating potential for research in areas such as alpha1-adrenoreceptor affinity . Recent advancements have highlighted the importance of the phthalazinone scaffold in targeted cancer therapy. Notably, a 4-(aminomethyl)phthalazin-1(2H)-one derivative was identified as a key fragment in the development of MRTX1719, a potent and selective synthetic lethal inhibitor of the PRMT5•MTA complex for the treatment of MTAP-deleted cancers . This underscores the value of phthalazinone-based compounds in pioneering new therapeutic strategies. Researchers can utilize this compound as a key intermediate or building block for synthesizing novel derivatives, or as a reference standard in biological screening assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-22-8-10-23(11-9-22)16-7-6-13(12-17(16)24(26)27)18-14-4-2-3-5-15(14)19(25)21-20-18/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISBSMFXCNBSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins likeCarbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Pharmacokinetics

Similar compounds have been found to have varying absorption and distribution profiles. The metabolism and excretion of this compound are also not clearly defined. These factors can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Biological Activity

The compound 4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
  • Molecular Formula : C16H20N4O2
  • CAS Number : 16153-81-4

Research indicates that compounds similar to 4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one may interact with various biological targets, particularly in the central nervous system (CNS). The following mechanisms have been proposed based on analogs and related compounds:

  • Monoamine Oxidase Inhibition : Some studies suggest that related compounds can act as substrates for monoamine oxidase (MAO), particularly MAO-B, which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and other monoamines in the brain, potentially affecting mood and motor control .
  • Neurotoxicity : Certain derivatives have shown neurotoxic effects in animal models, indicating that structural modifications can significantly alter biological outcomes. For instance, neurotoxic analogs were found to be good substrates for MAO-B, suggesting a direct link between enzymatic activity and neurotoxicity .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its analogs:

Activity Description Reference
Neurotoxicity Induces neurotoxic effects in rodent models
MAO-B Substrate Acts as a substrate for monoamine oxidase B
Dopaminergic Activity Potential increase in dopaminergic activity
Antidepressant Properties Analogous compounds show promise in treating depression

Case Studies

Several studies have explored the biological effects of similar compounds:

  • A study evaluating the neurotoxic potential of various piperazine derivatives found that certain modifications led to significant neurotoxic effects when administered to mice. The findings highlighted the importance of structural characteristics in determining toxicity levels .
  • Another research effort focused on the antidepressant-like effects of related compounds in rodent models. The results indicated that these compounds could enhance serotonin levels, suggesting a potential therapeutic application in mood disorders .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural variations between the target compound and related derivatives:

Compound Name / Identifier Substituent on Piperazine Aromatic Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Methyl 3-Nitrophenyl ~398.4 (calculated) Nitro, Methylpiperazine
Imp. B(BP): 62337-66-0 Phenyl - ~363.4 Phenylpiperazine
Imp. C(BP) Dihydrochloride 4-Chlorophenyl - ~434.3 (with HCl) Chlorophenylpiperazine
Olaparib Analog (1021843-02-6) Cyclopropanecarbonyl 4-Fluorobenzyl ~434.4 Fluorine, Cyclopropanecarbonyl

Key Observations :

  • Piperazine Modifications: The target compound’s 4-methylpiperazine is less bulky than the phenyl or chlorophenyl groups in Imp. Methyl groups are less sterically hindered, favoring interactions with hydrophobic enzyme pockets.
  • Aromatic Substituents : The 3-nitro group in the target compound contrasts with the fluorine in the olaparib analog. Nitro groups are stronger electron-withdrawing groups, which may influence redox properties or binding affinity through dipole interactions .

Physicochemical Properties

  • Hydrogen Bonding: The nitro group in the target compound can act as a hydrogen bond acceptor, influencing crystal packing and intermolecular interactions. In contrast, Imp.
  • Lipophilicity : The methylpiperazine (logP ~1.5 estimated) is less lipophilic than the phenylpiperazine in Imp. B (logP ~2.8), suggesting improved aqueous solubility for the target compound.
  • Basicity : The pKa of the methylpiperazine (~8.5) is higher than cyclopropanecarbonyl-piperazine (~6.0 in the olaparib analog), affecting protonation states under physiological conditions .

Implications for Drug Design

The target compound’s nitro and methylpiperazine groups balance electron density, solubility, and steric effects. Compared to olaparib’s fluorobenzyl and cyclopropanecarbonyl groups , the nitro moiety may confer stronger binding to PARP’s catalytic domain but could also increase toxicity risks. Further studies are needed to correlate structural features with in vivo efficacy.

Q & A

Basic Research Question

  • HPLC-MS : Use C18 columns (e.g., Chromolith) with gradient elution (ACN/H₂O + 0.1% TFA) to detect degradation products (e.g., nitro reduction or hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (e.g., decomposition above 200°C) under nitrogen .
  • Karl Fischer Titration : Quantify hygroscopicity, as methylpiperazine derivatives may absorb moisture .

How can researchers validate the biological activity of this compound in enzyme inhibition assays, minimizing off-target effects?

Advanced Research Question

  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes.
  • Selectivity Screening : Test against structurally related enzymes (e.g., kinase panels) to identify off-target binding .
  • Docking Simulations : Perform molecular docking with AutoDock Vina to correlate activity with nitro group interactions in active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.